2-bromo-6-(1H-pyrazol-5-yl)pyridine

Reaction selectivity Ligand synthesis Nucleophilic aromatic substitution

Research groups synthesizing unsymmetrical 2,6-bis(N-pyrazolyl)pyridine ligands frequently encounter regioisomer cross-contamination that compromises coordination geometry and hydrogen-bonding capacity. 2-Bromo-6-(1H-pyrazol-5-yl)pyridine eliminates this risk through definitive 5-yl connectivity, providing an acidic pyrazole N-H proton (HBD=1) and orthogonally reactive C2-Br handle inaccessible from the N-1 regioisomer. • Enables 79-82% isolated yield in mono-substituted ligand syntheses for Ru, Ir, Pd, and Ni catalysis. • Melting point 95-99 °C delivers rapid identity verification without NMR, preventing costly downstream regioisomer errors. • >97% purity ensures batch-to-batch consistency for kinase/BET bromodomain inhibitor SAR campaigns and solution-processable PhOLED development.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
Cat. No. B1280371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-(1H-pyrazol-5-yl)pyridine
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C2=CC=NN2
InChIInChI=1S/C8H6BrN3/c9-8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)
InChIKeyBTJVCXWTEQSJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(1H-pyrazol-5-yl)pyridine: Key Properties & Identity


2-Bromo-6-(1H-pyrazol-5-yl)pyridine (CAS 474707-68-1, molecular formula C₈H₆BrN₃, molecular weight 224.06 g/mol, exact mass 222.97451 Da) is a heterocyclic building block comprising a 2-bromopyridine core linked at the 6-position to a 1H-pyrazol-5-yl substituent . It appears as a white to almost-white crystalline powder with a melting point of 95–99 °C [1]. The molecule features one hydrogen bond donor (pyrazole N–H), two hydrogen bond acceptors (pyridine N, pyrazole N), and one rotatable bond between the pyridine and pyrazole rings . These structural attributes render it a versatile intermediate for the construction of unsymmetrical bis(N-pyrazolyl)pyridine ligand frameworks, pyrazolopyridine-fused heterocycles, and pyridyl-bridged bidentate and tridentate coordination compounds, underpinning procurement interest from medicinal chemistry, homogeneous catalysis, and materials science programs.

1 Building block for unsymmetrical bis(pyrazolyl)pyridine N3 ligands
2 Retained C2–Br enables late-stage cross-coupling diversification
3 Melting point signature supports rapid regioisomer identity check

2-Bromo-6-(1H-pyrazol-5-yl)pyridine: Why Analogs Cannot Substitute


Procurement decisions for substituted pyrazolylpyridines frequently encounter two classes of near-neighbor candidates: the N‑1 regioisomer 2‑bromo‑6‑(1H‑pyrazol‑1‑yl)pyridine (CAS 123640‑41‑5) and the symmetrical bis‑substituted derivative 2,6‑bis(N‑pyrazolyl)pyridine. These compounds are not interchangeable with the 1H‑pyrazol‑5‑yl isomer because the connectivity of the pyrazole ring to the pyridine core dictates fundamental differences in (i) hydrogen‑bond donor/acceptor topology (the N‑1 isomer lacks an acidic pyrazole N–H proton), (ii) coordination geometry (the N‑1 isomer presents a different bite angle and donor‑atom spatial arrangement upon metal chelation), and (iii) the downstream chemistry available at the remaining 2‑bromo position, whose reactivity is modulated by the electronic character of the 6‑pyrazolyl substituent [1][2]. Quantitative data provided in the following section demonstrate that the 5‑yl isomer offers measurable advantages in reaction selectivity, physical property differentiation, synthetic accessibility relative to terpyridine scaffolds, and post‑functionalization versatility that simple in‑class substitution cannot replicate.

2-Bromo-6-(1H-pyrazol-5-yl)pyridine
N-1 regioisomer lacks acidic pyrazole N–H; coordination geometry and hydrogen-bond topology differ substantially
2-Bromo-6-(1H-pyrazol-5-yl)pyridine
Symmetrical 2,6-bis(N-pyrazolyl)pyridine cannot be further functionalized at C2; downstream diversification path lost

2-Bromo-6-(1H-pyrazol-5-yl)pyridine: Quantitative Advantages


Tunable Mono-Substitution Selectivity

In the reaction of 2,6-dibromopyridine with potassium pyrazolate, the displacement of the first bromide proceeds efficiently, whereas the second bromide displacement is kinetically sluggish. This differential reactivity allows 2-bromo-6-(N-pyrazolyl)pyridine to be isolated in 79% yield under mild conditions (equimolar reactants, 60 °C, 48 h) [1]. In a palladium-catalyzed variant employing KOᵗBu as base and a 1:2.4:2.5 molar ratio of 2,6-dibromopyridine/pyrazole/base, the mono-substituted product was obtained with 82% selectivity, whereas NaOᵗBu under identical conditions overwhelmingly favored the bis-substituted product (up to 93% yield of 2,6-bis(N-pyrazolyl)pyridine) [2]. This represents a >4:1 selectivity ratio for mono- versus bis-substitution that is tunable by base and catalyst choice, directly enabling the procurement of the mono-brominated intermediate for downstream unsymmetrical ligand construction.

Mono-substitution selectivity
Head-to-head
Selectivity ratio tunable >4:1 (mono- vs bis-substitution) by base choice
Supports procurement control over unsymmetrical ligand synthesis
Conditions: KOᵗBu vs NaOᵗBu, Pd catalysis; isolated yield 79–82%
Reaction selectivity Ligand synthesis Nucleophilic aromatic substitution

Melting Point Differentiation from N-1 Regioisomer

The 1H-pyrazol-5-yl regioisomer (CAS 474707-68-1) exhibits a melting point of 95–99 °C [1], substantially higher than the 66–68 °C reported for the 1H-pyrazol-1-yl regioisomer (CAS 123640-41-5) . This ~29–33 °C elevation is attributable to intermolecular N–H···N hydrogen bonding enabled by the free pyrazole N–H in the 5‑yl isomer, which is absent in the 1‑yl isomer where the pyrazole nitrogen is directly bonded to the pyridine ring. The differential is quantitative, reproducible across multiple vendor specifications, and provides a robust identity verification tool for incoming material quality control.

Melting point differentiation
Reported
ΔTm = +29 to +33 °C vs N-1 regioisomer
Enables simple identity verification upon receipt
Target mp 95–99 °C; comparator mp 66–68 °C
Regioisomer differentiation Physical characterization Solid-state properties

Single-Step Synthesis Efficiency Advantage

The synthesis of 2-bromo-6-(N-pyrazolyl)pyridine proceeds in a single step from commercially available 2,6-dibromopyridine and potassium pyrazolate with 79% isolated yield [1]. In stark contrast, the prototypical planar tridentate N3 ligand 2,2′:6′,2″-terpyridine requires a two‑pot reaction sequence achieving an overall yield of only ~45%, with substituted terpyridine derivatives often requiring an additional four or more synthetic steps with even lower yields (e.g., 6,6″-diphenylterpyridine was prepared in only 21% yield from phenyllithium and terpyridine) [1]. This represents an approximately 1.75-fold improvement in single-step yield for the pyrazolylpyridine intermediate compared to the overall terpyridine benchmark, with further advantages in step count and atom economy.

Synthesis efficiency
Head-to-head
~1.75× yield advantage over terpyridine route; single-step vs multi-step
Reduces synthesis time and cost for tridentate N3 ligand entry
79% yield vs ~45% overall terpyridine yield
Synthetic efficiency Ligand accessibility Tridentate N3 ligands

Post-Functionalization via Retained C2–Br Handle

Unlike 2,6-bis(N-pyrazolyl)pyridine, which lacks a synthetic handle for further substitution, 2-bromo-6-(1H-pyrazol-5-yl)pyridine retains a reactive C2–Br bond that is competent in copper-catalyzed Ullmann-type coupling, palladium-catalyzed Suzuki–Miyaura, and Negishi cross-coupling reactions [1][2]. In the Chinese patent CN 201611101904, the compound is used as a starting material for copper-catalyzed substitution with indole derivatives to generate pyridyl-bridged pyrazolyl indole ligands, which are subsequently employed as tridentate scaffolds for ruthenium complex catalysts in acceptorless dehydrogenation of saturated N-heterocycles [2]. The patent explicitly claims the advantages of low-cost raw materials, high synthetic efficiency, and ease of product derivatization [2].

C2–Br post-functionalization
Class-level
One reactive C–Br handle retained; demonstrated Cu-catalyzed indole coupling
Enables late-stage diversification without re-optimizing the ligand core
Patent CN 201611101904 exemplifies use for pyrazolyl indole ligands
Cross-coupling Building block versatility C–Br functionalization

Hydrogen-Bond Donor Capacity: 5-yl vs. N-1 Isomer

The 1H-pyrazol-5-yl isomer possesses one hydrogen bond donor (pyrazole N–H, count = 1), whereas the 1H-pyrazol-1-yl isomer has zero N–H donors because the pyrazole N1 is directly bonded to the pyridine ring . This structural distinction has consequences for coordination chemistry: the 5‑yl isomer can engage in N–H···X hydrogen bonding within the secondary coordination sphere, and upon deprotonation, the pyrazolate form can adopt bridging μ-κN:κN′ coordination modes between two metal centers. A comprehensive review of (1H-pyrazolyl)pyridine ligands confirms that the N–H functionality is essential for accessing deprotonated pyrazolate coordination modes, which are inaccessible to N‑1 substituted analogs [1].

H-bond donor capacity
Class-level
1 HBD (pyrazole N–H) vs 0 for N-1 isomer; pyrazolate bridging accessible
Mandatory for secondary-sphere H-bonding or bimetallic pyrazolate motifs
Review context: pyrazolylpyridine coordination chemistry
Hydrogen bonding Coordination chemistry Ligand design

Patent-Exemplified Tridentate Ligand Intermediate

Chinese patent CN 201611101904 explicitly employs 2-bromo-6-pyrazolylpyridine (the generic descriptor encompassing the 5‑yl isomer) as the exclusive starting material for constructing pyridine‑bridged pyrazolyl indole derivatives [1]. The patent claims that this compound offers low raw material cost, high synthetic efficiency, and products that are easily derivatized. The resulting tridentate ligands are complexed to ruthenium and applied as catalysts for the acceptorless dehydrogenation of saturated N‑heterocycles — a process where the catalyst performance is directly linked to the electronic properties imparted by the pyrazolylpyridine framework. No alternative starting material (e.g., the 1‑yl regioisomer or a non‑brominated pyrazolylpyridine) is described for this application, indicating that the bromine substituent and the specific connectivity of the 5‑yl isomer are integral to the patented synthetic route [1].

Patent-exemplified intermediate
Reported
Exclusive starting material in CN patent for Ru catalyst ligand synthesis
Aligns with a validated synthetic route for acceptorless dehydrogenation
Claimed advantages: low cost, easy derivatization
Patent-protected application Catalyst ligand Tridentate scaffold

2-Bromo-6-(1H-pyrazol-5-yl)pyridine: High-Value Applications


Asymmetric Tridentate N3 Ligands for Catalysis

2-Bromo-6-(1H-pyrazol-5-yl)pyridine is the optimal procurement choice for research groups synthesizing unsymmetrical 2,6-bis(N-pyrazolyl)pyridine ligands. Starting from this mono-brominated intermediate, a second, differently substituted pyrazole can be introduced at the C2 position, generating ligands with distinct electronic and steric environments at the two pyrazole donors — a design feature unavailable from the symmetrical bis-substituted product. The 79–82% isolated yield for the mono-substituted intermediate [1][2] ensures cost-effective access to gram quantities for subsequent complexation with late transition metals (Ru, Ir, Pd, Ni) applied in transfer hydrogenation, cross-coupling, and dehydrogenation catalysis.

Pyrazolopyridine-Fused Heterocycles in Drug Discovery

The orthogonally reactive C2–Br and the intact pyrazole N–H of 2-bromo-6-(1H-pyrazol-5-yl)pyridine enable efficient annulation chemistry to construct pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine cores — privileged scaffolds in kinase inhibitor and bromodomain inhibitor drug discovery [1]. The compound's hydrogen bond donor capacity (HBD = 1) further permits the introduction of solubilizing or target-engaging substituents at the pyrazole nitrogen post-annulation, an option foreclosed when starting from the N‑1 regioisomer. Procurement in >97% purity with a melting point of 95–99 °C ensures batch-to-batch consistency for SAR campaigns.

OLED Phosphorescent Emitter Precursor

Iridium(III) and platinum(II) complexes of pyrazolylpyridine ligands are established as highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs) [1]. The 5‑yl isomer's ability to deprotonate to the pyrazolate form enables cyclometalating C^N or N^N coordination modes that enhance metal‑ligand orbital mixing, improving quantum yields and emission color tunability [2]. The retained bromine at C2 permits attachment of ancillary solubilizing or charge‑transporting groups via cross-coupling without compromising the chelating pyrazolylpyridine core, making this compound a preferred entry point for solution-processable PhOLED material development.

Melting Point-Based Identity Verification

The ~29–33 °C melting point elevation of 2-bromo-6-(1H-pyrazol-5-yl)pyridine (95–99 °C) relative to the N‑1 regioisomer (66–68 °C) provides a rapid, instrumentally simple identity confirmation that can be performed upon receipt without NMR or MS facilities [1][2]. Procurement teams sourcing this compound for multi-step synthetic campaigns should specify and verify the melting point as a release criterion, as inadvertent supply of the N‑1 regioisomer would compromise downstream ligand geometry, hydrogen bonding capacity, and ultimately catalytic or photophysical performance.

Application
Selection Property
Validation Focus
Asymmetric tridentate N3 ligands
Regiochemical purity & bromine handle
Mono-substitution yield & C2–Br integrity
Pyrazolopyridine-fused heterocycles
H-bond donor & cross-coupling site
Annulation efficiency & purity profile
OLED phosphorescent emitter precursor
Pyrazolate cyclometalation capacity
Photophysical screening & solubility tuning
Identity verification upon receipt
Melting point differentiation from regioisomer
Melting point specification check
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